6,8-Dimethyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride
Overview
Description
6,8-Dimethyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride is a useful research compound. Its molecular formula is C17H14ClNOS and its molecular weight is 315.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
A study by Empel et al. (2018) explored the synthesis of sulfur derivatives of quinolinium salts, which are structurally related to 6,8-Dimethyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride. These compounds demonstrated significant antimicrobial activity against various bacterial strains and Candida albicans yeast, particularly towards Gram-positive strains. Some of the compounds also exhibited antifungal properties (Empel et al., 2018).
Catalysis in Biomass Derivation
Sullivan et al. (2016) researched Ruthenium complexes with ligands including quinoline-8-thiolate, related to the compound . These were evaluated as catalysts for hydrogenation of biomass-derivable substrates, demonstrating significant yields and the potential for use in converting biomass-derived substances into valuable chemicals (Sullivan et al., 2016).
Novel Ring Transformations
Research by Stringer et al. (1985) investigated the reactions of benzazepinones with phosphoryl chloride, leading to the formation of compounds including dimethyl-7H-benzazepino-pyrroloquinoline. This study provides insight into the chemical behavior and potential transformations of related quinoline derivatives (Stringer et al., 1985).
Antitumor Evaluation of Quinolone Derivatives
DoganKoruznjak et al. (2002) synthesized novel derivatives of thienoquinolones, closely related to the compound . These derivatives demonstrated cytostatic activities against various malignant cell lines, indicating the potential for antitumor applications (DoganKoruznjak et al., 2002).
Properties
IUPAC Name |
6,8-dimethyl-2-(5-methylthiophen-2-yl)quinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNOS/c1-9-6-10(2)16-12(7-9)13(17(18)20)8-14(19-16)15-5-4-11(3)21-15/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVVIFLXXJJJEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)Cl)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101172590 | |
Record name | 6,8-Dimethyl-2-(5-methyl-2-thienyl)-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101172590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160254-81-8 | |
Record name | 6,8-Dimethyl-2-(5-methyl-2-thienyl)-4-quinolinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160254-81-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6,8-Dimethyl-2-(5-methyl-2-thienyl)-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101172590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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